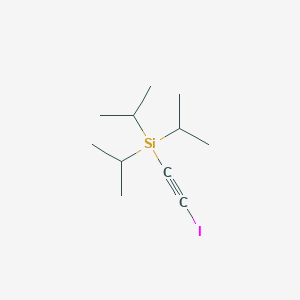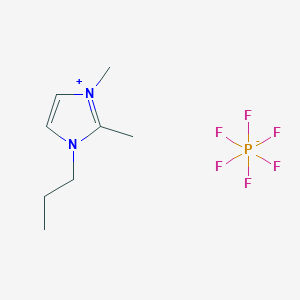
1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate is an ionic liquid with the molecular formula C8H13F6N2P. It is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents . These characteristics make it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate typically involves the alkylation of 2,3-dimethylimidazole with 1-bromopropene, followed by anion exchange with hexafluorophosphate . The reaction conditions often include:
Temperature: 60-80°C
Solvent: Acetonitrile or dichloromethane
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control is common to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperature: 25-50°C
Reduction: Sodium borohydride; temperature: 0-25°C
Substitution: Tetrafluoroborate salts; temperature: 20-40°C
Major Products Formed
Oxidation: Formation of corresponding oxides and fluorides
Reduction: Formation of reduced imidazolium derivatives
Substitution: Formation of 1-propenyl-2,3-diMethyliMidazoliuM tetrafluoroborate
Scientific Research Applications
1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.
Biology: Employed in the extraction and purification of biomolecules due to its unique solubility properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the manufacturing of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt the structure of biological membranes, leading to antimicrobial effects . In chemical reactions, it acts as a catalyst by stabilizing transition states and intermediates through its ionic nature .
Comparison with Similar Compounds
Similar Compounds
- 1-propyl-2,3-dimethylimidazolium hexafluorophosphate
- 1,2-Dimethyl-3-propyl-1H-imidazol-3-ium hexafluorophosphate
- 1,2-Dimethyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium hexafluorophosphate
Uniqueness
1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate is unique due to its propenyl group, which imparts distinct reactivity and solubility properties compared to its propyl analogs . This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
Properties
IUPAC Name |
1,2-dimethyl-3-propylimidazol-1-ium;hexafluorophosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.F6P/c1-4-5-10-7-6-9(3)8(10)2;1-7(2,3,4,5)6/h6-7H,4-5H2,1-3H3;/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGUTSXSBOOTCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F6N2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

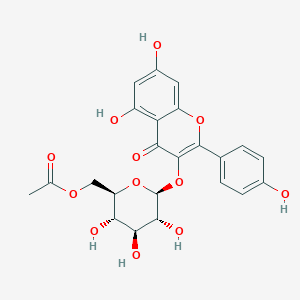
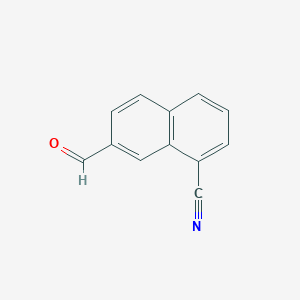

![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)
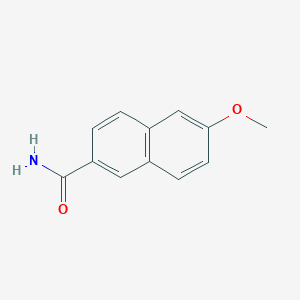
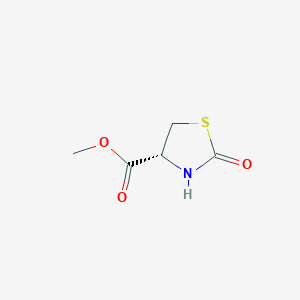
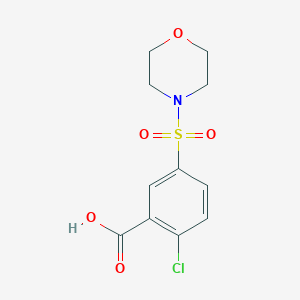
![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)
